4-(4-{2-[(4-fluorophenyl)sulfanyl]acetyl}piperazin-1-yl)-1lambda6-thiane-1,1-dione
Description
Properties
IUPAC Name |
1-[4-(1,1-dioxothian-4-yl)piperazin-1-yl]-2-(4-fluorophenyl)sulfanylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23FN2O3S2/c18-14-1-3-16(4-2-14)24-13-17(21)20-9-7-19(8-10-20)15-5-11-25(22,23)12-6-15/h1-4,15H,5-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDJQYSQAKOKRGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CCC1N2CCN(CC2)C(=O)CSC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23FN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-{2-[(4-fluorophenyl)sulfanyl]acetyl}piperazin-1-yl)-1lambda6-thiane-1,1-dione typically involves multiple steps. One common approach is to start with the preparation of the 4-fluorophenylsulfanylacetyl intermediate, which is then reacted with piperazine under controlled conditions to form the desired product. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(4-{2-[(4-fluorophenyl)sulfanyl]acetyl}piperazin-1-yl)-1lambda6-thiane-1,1-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorophenyl group, using reagents like sodium methoxide.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
4-(4-{2-[(4-fluorophenyl)sulfanyl]acetyl}piperazin-1-yl)-1lambda6-thiane-1,1-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(4-{2-[(4-fluorophenyl)sulfanyl]acetyl}piperazin-1-yl)-1lambda6-thiane-1,1-dione involves its interaction with specific molecular targets. The fluorophenyl group is known to interact with various enzymes and receptors, potentially inhibiting their activity. The piperazine ring can enhance the compound’s binding affinity to these targets, leading to its biological effects .
Comparison with Similar Compounds
Key Observations :
- The target compound’s thiane-1,1-dione replaces the quinoline-4-carbonyl group in C1–C7, altering electronic properties and steric bulk.
- The 4-fluorophenylsulfanyl group introduces a sulfur atom, which may enhance lipophilicity compared to halogenated aryl groups in C1–C7 .
Sulfur-Containing Derivatives
describes thiazolylhydrazone derivatives (e.g., 3a–l) with a 4-fluorophenylpiperazine moiety. While these lack the sulfone group, they share structural similarities:
Key Observations :
- The target compound’s sulfone group increases polarity compared to the thiosemicarbazide’s thiourea (C=S) in ’s derivatives.
Piperazine-Based Compounds with Fluorinated Groups
lists a piperazine derivative with a fluorenylmethoxycarbonyl (FMOC) group. Though less relevant structurally, it highlights the prevalence of piperazine in diverse applications:
| Parameter | Target Compound | 2-[4-(FMOC)piperazin-1-yl]acetic acid |
|---|---|---|
| Functional Group | Sulfone + thioether | FMOC-protected amine |
| Application | Not specified | Peptide synthesis (FMOC deprotection) |
Key Observations :
- The target compound’s 4-fluorophenylsulfanyl group may offer metabolic stability advantages over FMOC’s bulky aromatic group.
Biological Activity
The compound 4-(4-{2-[(4-fluorophenyl)sulfanyl]acetyl}piperazin-1-yl)-1lambda6-thiane-1,1-dione is a complex organic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features several notable structural components:
- Piperazine ring : A common motif in pharmacology, known for its versatility in drug design.
- Fluorophenyl group : This moiety can enhance lipophilicity and influence biological interactions.
- Thiane dione structure : Contributes to the compound's reactivity and potential interactions with biological targets.
Molecular Formula and Weight
- Molecular Formula : C18H24FN3O2S
- Molecular Weight : 348.44 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The following mechanisms have been identified:
- Enzyme Inhibition : The compound may inhibit enzymes such as tyrosinase, which is involved in melanin production. Inhibitors of tyrosinase are of particular interest for treating hyperpigmentation disorders.
- Receptor Modulation : It may act on various receptors, potentially influencing signaling pathways related to cell proliferation and apoptosis.
Pharmacological Effects
Research indicates that compounds structurally related to this compound exhibit a range of pharmacological effects:
- Antimelanogenic Activity : Studies have shown that similar compounds can significantly inhibit melanin synthesis in B16F10 melanoma cells without cytotoxicity, with IC50 values in the low micromolar range .
- Antitumor Activity : Preliminary studies suggest that derivatives of this compound may possess antitumor properties, although further investigation is necessary to confirm these effects.
Case Studies and Research Findings
Several studies have explored the biological activity of compounds related to the target molecule:
- Tyrosinase Inhibition : A recent study evaluated a series of piperazine derivatives for their ability to inhibit tyrosinase from Agaricus bisporus. Compound 26 was identified as a competitive inhibitor with significant potency compared to traditional inhibitors like kojic acid .
- Cytotoxicity Assessments : In vitro studies have demonstrated that certain derivatives do not exhibit cytotoxic effects on normal human cells while effectively inhibiting tumor cell growth, indicating a favorable therapeutic index .
- Kinetic Studies : Kinetic analyses using Lineweaver-Burk plots confirmed that several synthesized compounds act as competitive inhibitors against tyrosinase, providing insights into their binding affinities and mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
